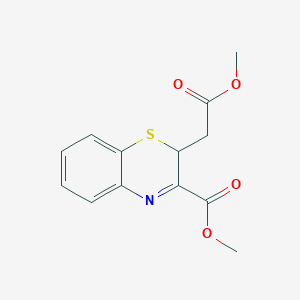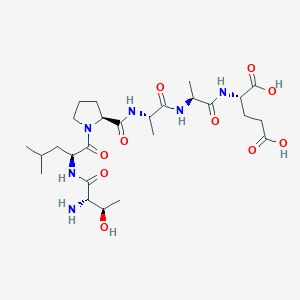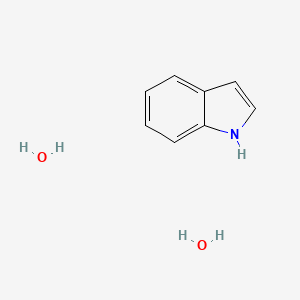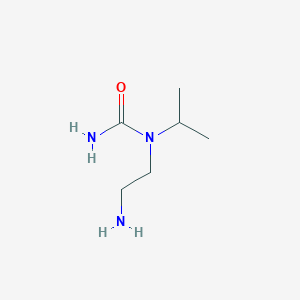![molecular formula C31H47N3O2 B12571249 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid CAS No. 184784-70-1](/img/structure/B12571249.png)
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and ability to undergo reversible photoisomerization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with an appropriate amine. The process begins with the diazotization of 4-aminobenzoic acid, which is then coupled with octadecylamine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP). The reaction is usually carried out in a solvent like pyridine at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH-NH).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other azo compounds and as a reagent in various organic reactions.
Biology: Employed in the study of photoisomerization and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the production of dyes, pigments, and liquid crystalline materials .
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid primarily involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet (UV) light, the compound can switch between its trans (E) and cis (Z) isomers. This photoisomerization process leads to significant changes in the molecular structure and polarity of the compound, which can be harnessed for various applications, such as optical storage devices and molecular switches .
Comparison with Similar Compounds
Similar Compounds
(E)-4-[(4-hexyloxyphenyl)diazenyl]-N-phenyl benzamides: Similar in structure but with a hexyloxy tail instead of an octadecyl chain.
(E)-4-((4-(alkanoylthio)phenyl)diazenyl)benzoic acid: Contains an alkanoylthio group instead of an octadecylamino group.
Uniqueness
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid is unique due to its long octadecyl chain, which imparts distinct properties such as enhanced hydrophobicity and potential for self-assembly in liquid crystalline phases. These properties make it particularly useful in applications requiring specific molecular orientations and interactions .
Properties
CAS No. |
184784-70-1 |
|---|---|
Molecular Formula |
C31H47N3O2 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
4-[[4-(octadecylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C31H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-28-22-24-30(25-23-28)34-33-29-20-18-27(19-21-29)31(35)36/h18-25,32H,2-17,26H2,1H3,(H,35,36) |
InChI Key |
WYFMXQJUMVEUJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
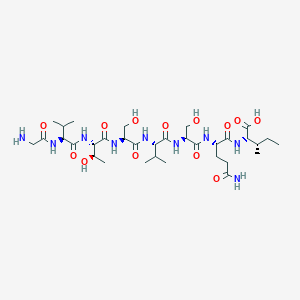
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
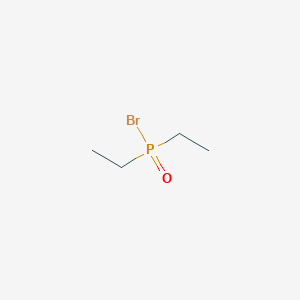
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
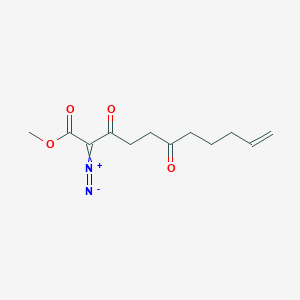
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
